(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol

Lipophilicity Membrane permeability Drug-likeness

(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol (CAS 1267982-19-3) is a 3,4,5-trisubstituted isoxazole building block bearing an ortho-methylphenyl (o-tolyl) group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position. With a molecular formula of C12H13NO2, a molecular weight of 203.24 Da, a calculated LogP of 2.45, and a topological polar surface area (TPSA) of 46.26 Ų , this compound occupies a specific physicochemical niche among 3-aryl-5-methylisoxazole-4-methanol derivatives.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B11897890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=C2CO)C
InChIInChI=1S/C12H13NO2/c1-8-5-3-4-6-10(8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3
InChIKeyWTHDAJDWHQSHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol — Physicochemical and Structural Baseline for Differentiated Procurement


(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol (CAS 1267982-19-3) is a 3,4,5-trisubstituted isoxazole building block bearing an ortho-methylphenyl (o-tolyl) group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position . With a molecular formula of C12H13NO2, a molecular weight of 203.24 Da, a calculated LogP of 2.45, and a topological polar surface area (TPSA) of 46.26 Ų , this compound occupies a specific physicochemical niche among 3-aryl-5-methylisoxazole-4-methanol derivatives. The ortho-methyl substituent on the pendant phenyl ring introduces quantifiable steric and electronic perturbations relative to its unsubstituted phenyl and regioisomeric tolyl analogs that translate into measurable differences in lipophilicity, conformational profile, and downstream synthetic utility .

Why (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol Cannot Be Interchanged with Its Closest In-Class Analogs


3-Aryl-5-methylisoxazole-4-methanol derivatives cannot be treated as interchangeable procurement items because the position and presence of the methyl substituent on the pendant aryl ring — ortho, meta, para, or absent — measurably alters the compound's physicochemical profile, conformational ensemble, and reactivity . The ortho-tolyl isomer (LogP 2.45) exhibits a +0.31 log unit increase in calculated lipophilicity relative to the unsubstituted phenyl analog (LogP 2.14) while maintaining an identical TPSA of 46.26 Ų , producing a differentiated permeability-polarity profile. More critically, crystallographic evidence across the isoxazole class demonstrates that ortho-substitution on the aryl ring introduces steric clashes that force the aryl and isoxazole rings out of coplanarity, generating a distinct three-dimensional conformation — an effect absent in the para- and unsubstituted analogs — which can fundamentally alter molecular recognition in both biological and synthetic contexts [1].

(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol — Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: +0.31 LogP Increase vs. Unsubstituted Phenyl Analog

The target compound's calculated LogP of 2.45 represents a +0.31 log unit increase over the unsubstituted phenyl analog (5-Methyl-3-phenylisoxazol-4-yl)methanol (LogP 2.14), while both compounds share an identical TPSA of 46.26 Ų . This divergence in lipophilicity without a corresponding change in polar surface area indicates that the ortho-methyl group selectively enhances hydrophobic character without introducing additional hydrogen-bonding capacity, producing a differentiated permeability-polarity profile . The meta-tolyl and para-tolyl regioisomers share the same molecular formula (C12H13NO2, MW 203.24) as the target compound but are expected to exhibit distinct LogP values and conformational properties due to different spatial orientations of the methyl group .

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight Differentiation: +14 Da Mass Shift Relative to Unsubstituted Phenyl Analog

The target compound (MW 203.24 Da) carries a +14.03 Da mass increment relative to the unsubstituted phenyl analog (MW 189.21 Da), directly attributable to the ortho-methyl substituent . This mass difference is analytically significant: in LC-MS or GC-MS monitoring of reaction progress, the +14 Da shift provides a distinct mass channel that can be unambiguously resolved from the des-methyl analog. The molecular weight is identical to the meta-tolyl regioisomer (also 203.24 Da) , meaning that mass alone cannot distinguish ortho from meta isomers, but the combination of identical MW with divergent chromatographic retention (driven by the LogP difference) provides a practical orthogonal identification strategy.

Molecular weight Mass spectrometry Building block selection

Ortho-Methyl Steric Effect: Conformational Divergence Evidenced by Crystallographic Class Data

Crystallographic analysis of ortho-substituted phenyl isoxazole amino esters demonstrates that steric interactions between the ortho substituent and the isoxazole ring force the two aromatic systems out of coplanarity, producing a dihedral angle of 34.9° between the isoxazole and phenyl ring mean planes [1]. In contrast, crystal structures of isoxazoles bearing unsubstituted phenyl rings show near-coplanar arrangements with dihedral angles as low as 7.42° [2]. While direct crystal structure data for the target compound is not available in the public domain, this class-level conformational effect is expected to translate: the ortho-methyl group on the target compound should induce a similar out-of-plane twist, generating a distinct three-dimensional shape compared to the relatively planar phenyl and para-tolyl analogs. The para-tolyl case is particularly instructive — a p-tolyl isoxazole crystal structure shows a dihedral angle of only 14.20° [3], substantially less twisted than the ortho-substituted case (34.9°).

Conformational analysis Dihedral angle Steric hindrance

Subtype Selectivity SAR Precedent: Ortho-Substitution on Phenyl Ring Improves Target Selectivity in Ion Channel Programs

Patent-derived structure-activity relationship (SAR) studies on substituted isoxazoles as selective Nav1.7 inhibitors for pain treatment have explicitly demonstrated that ortho-substitution on the phenyl ring improves subtype selectivity (Nav1.7 vs. Nav1.5) relative to unsubstituted or para-substituted analogs [1]. While this specific SAR evidence originates from a different isoxazole sub-series (5-substituted rather than 4-hydroxymethyl), the underlying pharmacochemical principle — that ortho substitution introduces steric and electronic features favoring selective molecular recognition — provides a class-level precedent for why the ortho-tolyl isomer would be prioritized in selectivity-driven medicinal chemistry campaigns over its meta- or para-tolyl counterparts [1]. This precedent must be weighed with the caveat that direct selectivity data for the 4-hydroxymethyl series is absent from the public domain.

Structure-activity relationship Nav1.7 selectivity Pain therapeutics

Procurement-Grade Purity Specification: ≥95% with Batch-Specific QC Documentation

The target compound is commercially available at a standard purity of ≥95% (GC/HPLC) from multiple reputable suppliers including Leyan (Product No. 1839173) and Bidepharm (Product No. BD272814), with Bidepharm explicitly offering batch-specific QC documentation including NMR, HPLC, and GC analytical reports . The unsubstituted phenyl analog (CAS 18718-79-1) is available at comparable purity (generally 95-98%) from suppliers such as Leyan (Product No. 1277450, 95+%) . The meta-tolyl regioisomer (CAS 1159602-00-2) is also available at ≥95% purity from Bidepharm . Critically, the commercial availability of all three analogs at similar purity levels eliminates purity as a differentiating factor, shifting the procurement decision entirely to the physicochemical, conformational, and SAR-based differentiators described above.

Purity Quality control Batch-to-batch consistency

Optimal Application Scenarios for (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring Fine-Tuned Lipophilicity

When fragment libraries require a systematic exploration of lipophilicity while holding TPSA constant, (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol (LogP 2.45, TPSA 46.26) and its unsubstituted phenyl analog (LogP 2.14, TPSA 46.26) together provide a matched molecular pair with a ΔLogP of +0.31 and identical polar surface area . This enables fragment-based screening campaigns to deconvolute the contribution of lipophilicity to binding affinity independently of hydrogen-bonding changes — a level of control not achievable with the meta-tolyl or para-tolyl isomers, which introduce the same methyl group but in different spatial contexts that alter both lipophilicity and conformation simultaneously.

Conformation-Driven Selectivity Screening in Ion Channel or Kinase Programs

Medicinal chemistry programs targeting selectivity-sensitive protein families such as voltage-gated sodium channels (e.g., Nav1.7 vs. Nav1.5) should prioritize the ortho-tolyl isomer because patent-derived SAR data from the isoxazole class demonstrates that ortho-substitution on the pendant phenyl ring improves subtype selectivity relative to unsubstituted or para-substituted analogs . The predicted out-of-plane aryl-isoxazole conformation (supported by class-level crystallographic evidence of ~35° dihedral angles in ortho-substituted analogs vs. ~7-14° in unsubstituted/para-substituted systems [1]) provides a structural rationale for this selectivity enhancement. Procurement of the ortho-tolyl isomer for such programs is a structurally informed decision, not an arbitrary selection among regioisomers.

Synthetic Methodology Development Requiring Sterically Differentiated Building Blocks

In reaction development studies where steric environment at the aryl-isoxazole junction influences regioselectivity or stereoselectivity, the ortho-tolyl isomer offers a sterically encumbered aryl ring (predicted dihedral angle >30° due to ortho-methyl clash ) that can serve as a probe for steric sensitivity in cross-coupling, cycloaddition, or metal-catalyzed transformations. The unsubstituted phenyl and para-tolyl analogs, with their near-coplanar aryl-isoxazole geometries , serve as low-steric-demand controls. The commercial availability of all three analogs at equivalent purity levels [1] facilitates systematic steric parameter exploration in synthetic methods development.

Quote Request

Request a Quote for (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.